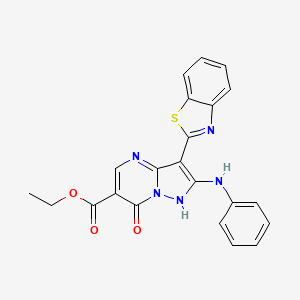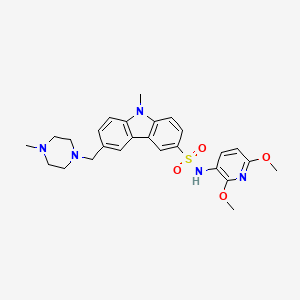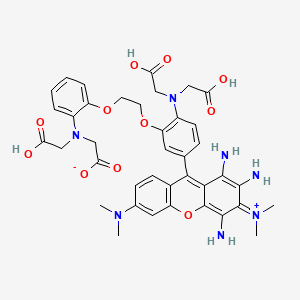
Rhod 2 triammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhod 2 triammonium salt is a cell-impermeable fluorescent probe used primarily for detecting calcium ions (Ca²⁺) in biological systems. It operates in the visible spectrum and has a lower affinity for calcium ions compared to other indicators like FURA 2 . The compound is particularly useful in fluorescence microscopy and flow cytometry due to its visible excitable wavelengths .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rhod 2 triammonium salt involves multiple steps, starting from the base compound RhodamineSpecific reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product that meets stringent quality standards. The compound is usually stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Rhod 2 triammonium salt primarily undergoes chelation reactions with calcium ions. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The compound is often used in conjunction with reagents like dimethyl sulfoxide (DMSO) for preparing stock solutions. It is soluble in both DMSO and water, provided the pH is above 6 .
Major Products Formed: The primary product formed from the interaction of this compound with calcium ions is a fluorescent complex that emits light at specific wavelengths, making it detectable under a fluorescence microscope .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Rhod 2 triammonium salt is used as a calcium indicator in various analytical techniques. Its ability to form fluorescent complexes with calcium ions makes it valuable for studying calcium ion concentrations in different chemical environments .
Biology: In biological research, the compound is used to monitor intracellular calcium levels. It is particularly useful in studies involving cell signaling and calcium homeostasis. The compound can be loaded into cells via microinjection or scrape loading .
Medicine: In medical research, this compound is employed to study calcium-related physiological processes. It is used in experiments to understand the role of calcium ions in muscle contraction, neurotransmitter release, and other cellular functions .
Industry: In industrial applications, the compound is used in the development of diagnostic tools and assays that require precise measurement of calcium ion concentrations.
Mecanismo De Acción
Rhod 2 triammonium salt functions by binding to calcium ions, resulting in a significant increase in fluorescence. The compound has a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 1 µM . Upon binding to calcium, the compound undergoes a conformational change that enhances its fluorescent properties. This mechanism allows for the accurate detection and measurement of calcium ion concentrations in various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds:
- FURA 2
- Fluo-3
- Fluo-4
Uniqueness: Compared to similar compounds, Rhod 2 triammonium salt operates at longer wavelengths, which reduces interference from autofluorescence and allows for simultaneous use with other fluorescent dyes. Its lower affinity for calcium ions compared to FURA 2 makes it suitable for applications where high calcium concentrations are expected .
Conclusion
This compound is a versatile and valuable compound in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and high specificity for calcium ions make it an indispensable tool for researchers studying calcium-related processes.
Propiedades
Fórmula molecular |
C39H43N7O11 |
|---|---|
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[1,2,4-triamino-6-(dimethylamino)-3-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate |
InChI |
InChI=1S/C39H43N7O11/c1-43(2)22-10-11-23-27(16-22)57-39-34(35(40)36(41)38(37(39)42)44(3)4)33(23)21-9-12-25(46(19-31(51)52)20-32(53)54)28(15-21)56-14-13-55-26-8-6-5-7-24(26)45(17-29(47)48)18-30(49)50/h5-12,15-16,40H,13-14,17-20,41-42H2,1-4H3,(H4,47,48,49,50,51,52,53,54) |
Clave InChI |
JTGWQGNDUCIAKC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C(=C(C(=[N+](C)C)C(=C3O2)N)N)N)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=CC=CC=C5N(CC(=O)O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


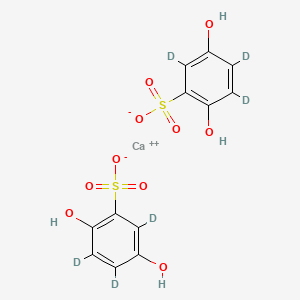
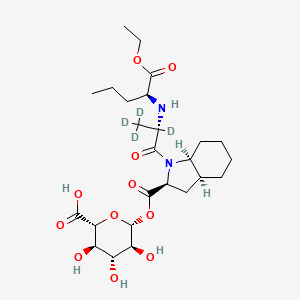
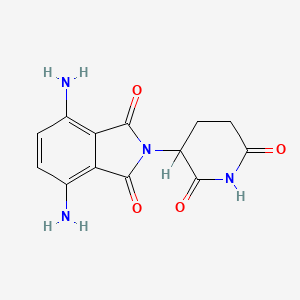
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
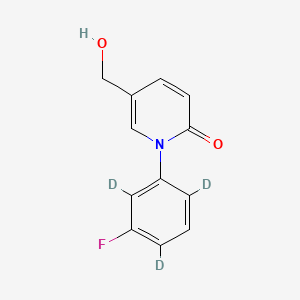
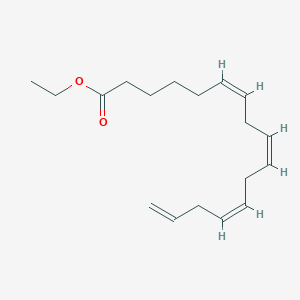
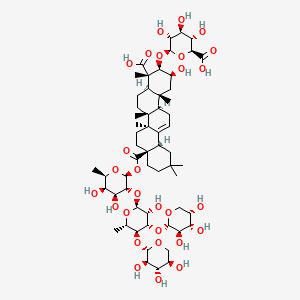
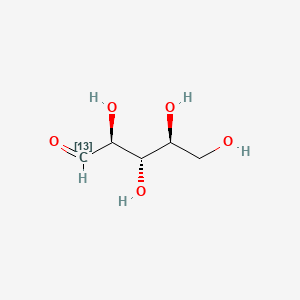
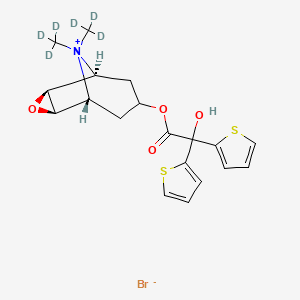

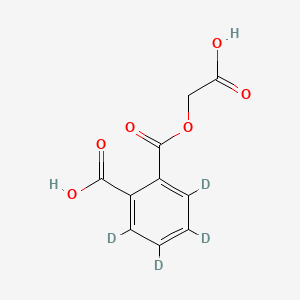
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
